molecular formula C23H23NO B13145322 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one

2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13145322
M. Wt: 329.4 g/mol
InChI Key: DTPLBBMEWNNVFO-LBNBPBRMSA-N
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Description

2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that combines elements of indoline and naphthalene

Preparation Methods

The synthesis of 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is reacted with a suitable naphthalene derivative under basic conditions . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in fluorescent probes, the compound may undergo fluorescence resonance energy transfer (FRET) upon binding to a target molecule, leading to a detectable change in fluorescence . The molecular targets and pathways involved vary depending on the specific use case.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined indoline and naphthalene structure, which imparts distinct chemical and physical properties.

Biological Activity

The compound 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 53704-25-9) is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23NOC_{23}H_{23}NO, with a molecular weight of approximately 329.44 g/mol. The compound exhibits a melting point range of 210°C to 214°C and is predominantly in the trans/trans configuration .

Chemical Structure

The structure can be represented as follows:

SMILES CC1 C2 CC CC C2N C1 CC C3CCC4 CC CC C4C3 O C C\text{SMILES CC1 C2 CC CC C2N C1 CC C3CCC4 CC CC C4C3 O C C}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of indoline structures have shown moderate activity against various bacterial and fungal strains. These findings suggest that modifications in the indoline structure can enhance antimicrobial efficacy .

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of the indoline moiety is believed to contribute to this property by scavenging free radicals and reducing oxidative stress in biological systems .

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in oxidative stress responses and microbial defense mechanisms.

Case Studies

StudyFindings
Synthesis and Evaluation A study synthesized various indoline derivatives and tested their antimicrobial activity. The results indicated that structural variations significantly impacted efficacy against pathogens .
Antioxidant Assessment Another study assessed the antioxidant potential of similar compounds using DPPH radical scavenging assays, revealing promising results in reducing oxidative damage .

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

(2E)-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C23H23NO/c1-23(2)19-10-6-7-11-20(19)24(3)21(23)15-14-17-13-12-16-8-4-5-9-18(16)22(17)25/h4-11,14-15H,12-13H2,1-3H3/b17-14+,21-15+

InChI Key

DTPLBBMEWNNVFO-LBNBPBRMSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCC4=CC=CC=C4C3=O)C)C

Origin of Product

United States

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